5-Hydroxyxanthotoxin

Vue d'ensemble

Description

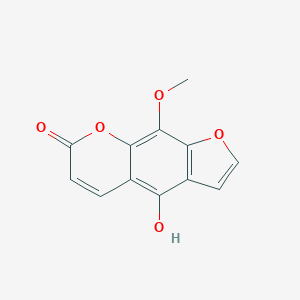

5-Hydroxyxanthotoxin is a member of the class of psoralens, specifically a xanthotoxin substituted by a hydroxy group at position 5 . . This compound is notable for its biological roles and is often studied for its various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyxanthotoxin typically involves a multi-step reaction process. One common method includes the following steps :

- Reaction with acetic acid and aqueous nitric acid.

- Treatment with aqueous ethanolic hydrochloric acid, tin, and tin (II) chloride.

- Final step involves aqueous methanol, hydrochloric acid, and sodium nitrite.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from 8-Methoxypsoralen using similar multi-step reactions is a common approach .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxyxanthotoxin undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions, particularly involving the hydroxy group, are common.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving acids or bases to facilitate the substitution of the hydroxy group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce different substituted psoralens .

Applications De Recherche Scientifique

5-Hydroxyxanthotoxin is a furanocoumarin compound derived from xanthotoxin, known for its various biological activities and potential applications in medicinal chemistry. This article explores its applications in scientific research, particularly in pharmacology, toxicology, and biochemistry.

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

- Antioxidant Activity : Studies indicate that furanocoumarins, including this compound, exhibit significant antioxidant properties. This is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

- Anticancer Properties : Research has highlighted the potential of xanthotoxin derivatives in cancer treatment. For instance, this compound may inhibit specific cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in tumor growth .

- Skin Disorders Treatment : The compound's ability to sensitize skin to ultraviolet light suggests applications in treating skin conditions like psoriasis. It can induce DNA cross-linking under UV exposure, which may help manage abnormal skin proliferation .

Toxicological Studies

Understanding the metabolism of this compound is essential for assessing its safety profile:

- Metabolism Research : A study on the metabolism of xanthotoxin derivatives in liver microsomes across different mammalian species revealed that this compound undergoes various metabolic transformations. This knowledge is vital for evaluating the compound's pharmacokinetics and potential toxic effects .

- Risk Assessment : The compound's toxicity profile is being examined to determine its safety for therapeutic use. In silico studies have predicted its drug-likeness and cardiotoxicity risk, indicating a need for careful evaluation before clinical application .

Biochemical Applications

The biochemical implications of this compound extend to its role as a metabolite and its interactions with biological systems:

- Enzyme Interaction Studies : Investigations into how this compound interacts with enzymes involved in metabolic pathways can provide insights into its biological activity and therapeutic potential. For example, studies have shown that it can influence enzyme kinetics related to furanocoumarin metabolism .

- Molecular Docking Studies : Computational studies have explored the binding affinity of this compound with various receptors, such as serotonin receptors. These interactions could inform future drug design efforts targeting neurological disorders .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects on specific cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through pathways involving p53 modulation, highlighting its potential as an anticancer agent.

Case Study 2: Antioxidant Properties

A comparative study on the antioxidant efficacy of various coumarins found that this compound significantly scavenged free radicals, outperforming many other tested compounds. This property underscores its potential use in formulations aimed at reducing oxidative stress-related damage.

Mécanisme D'action

The mechanism of action of 5-Hydroxyxanthotoxin involves its interaction with various molecular targets and pathways. It can hydroxylate xanthotoxin (8-methoxypsoralen) to form this compound both in vivo and in vitro . This compound is involved in early iron deficiency responses, possibly through an IDE1-like mediated pathway .

Comparaison Avec Des Composés Similaires

Methoxsalen (8-Methoxypsoralen): A functional parent of 5-Hydroxyxanthotoxin.

Xanthotoxol: Another hydroxylated derivative of xanthotoxin.

Bergapten: A related psoralen compound with similar biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern and its distinct biological roles. Its hydroxyl group at position 5 differentiates it from other psoralens, providing unique chemical and biological properties .

Activité Biologique

5-Hydroxyxanthotoxin, a member of the psoralen family, is a furanocoumarin compound characterized by a hydroxyl group at the 5-position of the xanthotoxin structure. This compound has garnered attention due to its diverse biological activities, particularly in medicinal applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, metabolic pathways, and potential therapeutic uses.

This compound (C12H8O5) is structurally related to xanthotoxin and exhibits properties typical of coumarins. Its chemical structure allows it to interact with biological macromolecules, which is fundamental to its activity.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Like other furanocoumarins, this compound can form cross-links with DNA when exposed to ultraviolet light. This interaction can lead to disruptions in DNA replication and transcription, contributing to its potential as an anticancer agent .

- Enzyme Inhibition : Studies indicate that this compound acts as an inhibitor of cytochrome P450 enzymes (CYP450), which play a crucial role in drug metabolism. It has been shown to inhibit CYP2A6 activities selectively, which may influence the metabolism of various xenobiotics and drugs .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Studies

- Anticancer Effects : A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated significant inhibition of cell proliferation and migration, suggesting its potential as a therapeutic agent against aggressive cancer types .

- Metabolic Pathways : Research on the metabolism of xanthotoxin and its derivatives revealed that this compound undergoes various transformations in mammalian liver microsomes. These studies highlighted differences in metabolic profiles across species, which are essential for understanding its pharmacokinetics and toxicity .

- Dermatological Applications : The phototoxic properties of furanocoumarins like this compound have been utilized in treating skin conditions such as psoriasis and vitiligo. The ability to induce DNA cross-linking under UV light provides a mechanism for therapeutic interventions in hyperproliferative skin diseases .

Propriétés

IUPAC Name |

4-hydroxy-9-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c1-15-12-10-7(4-5-16-10)9(14)6-2-3-8(13)17-11(6)12/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFCGZWOHNGDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419640 | |

| Record name | 5-Hydroxyxanthotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-73-0 | |

| Record name | 5-Hydroxy-8-methoxypsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7471-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 401277 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC401277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxyxanthotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-Hydroxyxanthotoxin in the biosynthesis of isopimpinellin?

A1: this compound serves as a direct precursor to isopimpinellin in a biosynthetic pathway present in certain plants like Ruta graveolens (common rue). Research has shown that specific enzymes called O-methyltransferases present in Ruta graveolens cell extracts can catalyze the methylation of this compound, ultimately yielding isopimpinellin []. This suggests that this compound represents a key intermediate step in the formation of isopimpinellin within these plant systems.

Q2: Does the plant favor the this compound pathway for isopimpinellin production?

A2: While this compound can be directly converted to isopimpinellin, studies using labeled precursors in Heracleum lanatum (Masterwort) and Ruta graveolens cell cultures suggest that the pathway may not be the primary route []. Xanthotoxin, not this compound, appears to be a more efficient precursor to isopimpinellin in these systems. Researchers hypothesize that this preference stems from a faster rate of xanthotoxin hydroxylation compared to the utilization of bergapten, another precursor, in the same pathway [].

Q3: Has this compound been isolated from any natural sources?

A3: Yes, this compound has been identified in the roots of Angelica dahurica cv. Qibaizhi, a plant used in traditional Chinese medicine []. This finding highlights the presence of this compound in natural sources and suggests its potential relevance in the context of traditional medicine practices.

Q4: How does elicitor treatment impact the enzymes involved in isopimpinellin biosynthesis?

A4: Elicitor treatment of parsley (Petroselinum crispum) cell cultures stimulates the activity of S-adenosyl-ʟ-methionine: xanthotoxol O-methyltransferase, the enzyme responsible for converting xanthotoxol to xanthotoxin []. This activity increase precedes the accumulation of xanthotoxin in the cell culture. As xanthotoxin is the preferred precursor to isopimpinellin, the elicitor indirectly impacts isopimpinellin production by boosting the levels of its precursor. This finding suggests a regulated enzymatic response to external stimuli in the biosynthesis of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.